![molecular formula C5H5FN4O2 B13671951 3-Fluoro-2-hydrazinyl-5-nitropyridine](/img/structure/B13671951.png)
3-Fluoro-2-hydrazinyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-hydrazinyl-5-nitropyridine is a heterocyclic compound that contains fluorine, hydrazine, and nitro functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Fluoro-2-hydrazinyl-5-nitropyridine may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-hydrazinyl-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can participate in redox reactions, potentially acting as an oxidizing agent.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation for reduction reactions.
Substitution reagents: Such as hydrazine hydrate for introducing the hydrazine group
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-fluoro-2-hydrazinyl-5-aminopyridine.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-hydrazinyl-5-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-hydrazinyl-5-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The hydrazine group can form covalent bonds with biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-nitropyridine: Similar in structure but lacks the hydrazine group.
2-Hydrazinyl-5-nitropyridine: Similar but lacks the fluorine group.
3-Fluoro-4-nitropyridine: Similar but with the nitro group at a different position on the pyridine ring.
Uniqueness
3-Fluoro-2-hydrazinyl-5-nitropyridine is unique due to the presence of all three functional groups (fluorine, hydrazine, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H5FN4O2 |
---|---|
Molekulargewicht |
172.12 g/mol |
IUPAC-Name |
(3-fluoro-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5FN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |
InChI-Schlüssel |
TZCBVYYPTWAKQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.